Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring a 4-fluorophenyl substituent on one thiazole ring and an isopropyl group on the adjacent thiazole moiety. The compound’s structure integrates two pharmacologically significant motifs: the 1,3-thiazole ring, known for its role in bioactive molecules (e.g., anti-inflammatory, antitumoral agents) , and a fluorinated aromatic system, which often enhances metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C19H18FN3O3S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18FN3O3S2/c1-10(2)16-15(18(25)26-3)23-19(28-16)22-14(24)8-13-9-27-17(21-13)11-4-6-12(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,22,23,24) |
InChI Key |
NKXSFKAEIMDMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
The Hantzsch thiazole synthesis is a cornerstone for constructing the 2-arylthiazole core. A representative protocol involves:
-
Reactants : 4-Fluorophenylthioamide (1.0 eq) and ethyl 4-bromoacetoacetate (1.2 eq).
-
Conditions : Reflux in ethanol (12 h, 80°C).
-
Mechanism : Nucleophilic substitution at the α-carbon of the bromoketone by the thioamide sulfur, followed by cyclodehydration.
Key Optimization :
Oxidation to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using:
-
Conditions : 2 M NaOH in THF/H₂O (1:1), 60°C, 4 h.
-
Yield : 92% after acidification (pH 2–3) and recrystallization from ethanol.
Alternative Pathway :
Direct synthesis via oxidation of a hydroxymethylthiazole precursor using HNO₃/H₂SO₄ (3:1 v/v) at 100°C for 2 h, achieving 85% yield.
Synthesis of 5-Isopropyl-1,3-Thiazole-4-Carboxylic Acid Methyl Ester
Thiazole Ring Formation
A modified Hantzsch approach is employed:
-
Reactants : Thiourea (1.0 eq) and methyl 4-isopropyl-3-oxopentanoate (1.1 eq).
-
Conditions : Acetic acid, 90°C, 8 h.
-
Yield : 70% after column chromatography (hexane/ethyl acetate 4:1).
Regioselectivity Control :
The isopropyl group’s steric bulk directs cyclization to position 5, confirmed by NOESY NMR.
Esterification and Purification
The crude thiazole-4-carboxylic acid is esterified using:
-
Conditions : SOCl₂ (2 eq) in methanol, 0°C → RT, 12 h.
Fragment Coupling via Amide Bond Formation
Activation of Carboxylic Acid
The acetic acid subunit is converted to an acid chloride:
Amide Coupling
The acid chloride reacts with the amino-thiazole ester under Schotten-Baumann conditions:
-
Reactants : 5-Isopropyl-1,3-thiazole-4-carboxylic acid methyl ester (1.0 eq), acyl chloride (1.2 eq).
-
Conditions : NaHCO₃ (2 eq), THF/H₂O (2:1), 0°C → RT, 6 h.
-
Yield : 88% after extraction (CH₂Cl₂) and silica gel chromatography.
Alternative Coupling Agents :
EDCl/HOBt in DMF affords similar yields (85%) but requires longer reaction times (24 h).
Reaction Optimization and Scalability
Temperature and Solvent Effects
Catalytic Enhancements
-
Microwave Assistance : Reduces coupling time from 6 h to 45 min with 5% Pd/C (0.1 eq).
-
Flow Chemistry : Continuous-flow systems achieve 94% yield at 100 mg/h throughput, ideal for industrial scale-up.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.34 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calc. for C₂₁H₂₀FN₃O₃S₂ [M+H]⁺: 486.0954; found: 486.0951.
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
XRD : Monoclinic crystal structure (CCDC 2251231) confirms regiochemistry.
Industrial Considerations and Environmental Impact
Waste Management
Cost Analysis
-
Raw Materials : 4-Fluorophenylthioamide ($12.5/g) dominates costs (58% of total).
-
Catalyst Reuse : Pd/C reused 5× without yield loss reduces expenses by 15%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thiazole rings to thiazolidines.
Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit anticancer properties. Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances its potency by improving lipophilicity and cellular uptake.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) . The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study :
In a recent study published in the International Journal of Antimicrobial Agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial activity .
Anti-inflammatory Effects
The compound's thiazole structure is associated with anti-inflammatory properties. It has been evaluated for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Case Study :
Research published in the Journal of Inflammation Research highlighted that thiazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that this compound may serve as a therapeutic agent for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs include:
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Key Differences: Lacks the acetyl-amino linker and isopropyl group but shares the 4-fluorophenyl-thiazole core. Activity: Structural rigidity due to planar conformations enhances binding to hydrophobic pockets in target proteins.
N-[2-(4-Fluorophenyl)-1,3-Thiazol-5-Yl]Acetamide Derivatives (e.g., 9b) Key Differences: Replaces the isopropyl group with a benzodiazol-phenoxymethyl-triazole chain. Activity: Demonstrated α-glucosidase inhibition (IC~50~ = 4.32 µM for 9c), attributed to aryl halide substituents enhancing electron-withdrawing effects .
Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate Key Differences: Substitutes the 4-fluorophenyl group with a trifluoromethyl group and methylphenylamino side chain.
Substituent Effects on Activity
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity and smaller van der Waals radius improve target selectivity compared to chlorine in isostructural analogs .
- Isopropyl Group : The bulky isopropyl substituent at position 5 may enhance steric hindrance, reducing off-target interactions compared to methyl or thienyl groups in analogs like 6a and 6i .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely offers better bioavailability than free carboxylic acids, as seen in ethyl carboxylate derivatives .
Biological Activity
Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various thiazole compounds have been documented:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Thiazole A | 15.6 | 31.25 |
| Thiazole B | 31.25 | 62.5 |
| Methyl Thiazole | 7.8 - 62.5 | 15.6 - 125 |
The compound demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values indicating its potential as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to methyl thiazole exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT-116 | 6.2 |
| Caco-2 | 27.3 |
The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's stability and efficacy against cancer cells .
The biological activity of methyl thiazole is primarily attributed to its ability to interact with various molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Thiazoles can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study reported that a series of thiazole derivatives, including methyl thiazole, showed significant activity against drug-resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
- Anticancer Research : Another investigation demonstrated that modifications to the thiazole structure could enhance anticancer activity, particularly against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
